4-Methyl erlotinib

Description

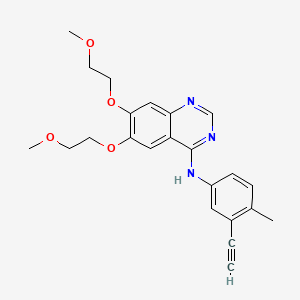

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-5-17-12-18(7-6-16(17)2)26-23-19-13-21(29-10-8-27-3)22(30-11-9-28-4)14-20(19)24-15-25-23/h1,6-7,12-15H,8-11H2,2-4H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVNSXCNXIPIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methyl erlotinib chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl erlotinib, with the formal name N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, is a close structural analog and methylated derivative of erlotinib.[1] Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[2] While erlotinib is an established therapeutic agent for non-small cell lung cancer and pancreatic cancer, this compound has found its primary application as an internal standard in analytical and pharmacokinetic studies for the quantification of erlotinib and its metabolites in biological matrices such as human plasma.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.

Chemical Structure and Properties

This compound shares the core quinazoline structure of erlotinib, with the key difference being the addition of a methyl group at the 4-position of the 3-ethynylphenyl moiety. This subtle structural modification results in a slightly higher molecular weight and likely alters its physicochemical and biological properties, though detailed studies on the latter are not extensively available in public literature.

Chemical Structure

| IUPAC Name | N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |

| Synonyms | OSI-597 |

| CAS Number | 1346601-52-2 |

| Chemical Formula | C₂₃H₂₅N₃O₄ |

| Molecular Weight | 407.46 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC)C#C |

| InChI Key | PENVNSXCNXIPIF-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 224-228 °C (decomposed) | |

| Solubility | Soluble in DMSO and DMF | |

| UV max | 226, 248, 336 nm | [1] |

Biological Activity and Mechanism of Action

As a close analog of erlotinib, this compound is presumed to act as an inhibitor of the EGFR tyrosine kinase. The mechanism of action for erlotinib involves its competitive and reversible binding to the ATP binding site within the intracellular tyrosine kinase domain of EGFR.[3] This inhibition prevents the autophosphorylation of the receptor, which in turn blocks the downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt pathways, that are crucial for cancer cell proliferation, survival, and metastasis.[3]

While it is plausible that this compound exhibits similar inhibitory activity against EGFR, there is a lack of publicly available data such as IC50 values and kinase selectivity profiles to quantitatively confirm its potency and specificity. Its primary documented use is as an analytical tool rather than a therapeutic or investigational agent.

EGFR Signaling Pathway

The following diagram illustrates the EGFR signaling pathway and the presumed point of inhibition by this compound, based on the known mechanism of erlotinib.

Pharmacokinetic Properties

There is no specific pharmacokinetic data available for this compound in the public domain. For its parent compound, erlotinib, it is orally bioavailable and extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[4]

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of erlotinib and its metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Erlotinib in Human Plasma using LC-MS/MS

The following protocol is adapted from the validated method described by Svedberg et al. (2015).[5]

1. Materials and Reagents:

-

This compound (as internal standard)

-

Erlotinib reference standard

-

Human plasma (EDTA)

-

Acetonitrile (ACN)

-

Ammonium acetate

-

Methanol

-

Water (LC-MS grade)

2. Standard and Internal Standard Preparation:

-

Prepare stock solutions of erlotinib and this compound in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare working solutions by diluting the stock solutions with an appropriate solvent mixture (e.g., 50% methanol in water).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma sample, add 20 µL of the internal standard working solution (this compound).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column (e.g., BEH XBridge C18, 100 x 2.1 mm, 1.7 µm).[5]

-

Mobile Phase A: 5 mM Ammonium acetate in water.[5]

-

Mobile Phase B: Acetonitrile.[5]

-

Flow Rate: 0.7 mL/min.[5]

-

Gradient: A suitable gradient to achieve separation of erlotinib and the internal standard.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM transitions:

-

Erlotinib: Precursor ion (m/z) -> Product ion (m/z)

-

This compound: Precursor ion (m/z) -> Product ion (m/z)

-

-

5. Data Analysis:

-

Quantify the concentration of erlotinib in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the key steps in the experimental workflow for the quantification of erlotinib using this compound as an internal standard.

Conclusion

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. SMPDB [smpdb.ca]

- 4. ClinPGx [clinpgx.org]

- 5. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methyl Erlotinib: A Technical Overview for Researchers

For immediate use by researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Methyl erlotinib, a key analytical standard in the study of the potent epidermal growth factor receptor (EGFR) inhibitor, erlotinib. This document outlines its chemical properties, its principal application as an internal standard in quantitative analysis, a representative experimental protocol for its use, and the critical signaling pathways modulated by its parent compound, erlotinib.

Core Compound Data

This compound, a methylated derivative of erlotinib, is primarily utilized as an internal standard for the quantification of erlotinib and its metabolites in biological matrices.[1] Its physicochemical properties are summarized below.

| Parameter | Value | Reference |

| CAS Number | 1346601-52-2 | [2][3] |

| Molecular Formula | C23H25N3O4 | [2][3] |

| Molecular Weight | 407.46 g/mol (Free Base) | [2] |

| Molecular Weight (HCl Salt) | 443.93 g/mol | [4] |

| Synonyms | N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | [2][3] |

Application in Quantitative Analysis: Experimental Protocol

This compound serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its structural similarity to erlotinib, ensuring comparable extraction efficiency and ionization response.

Representative Protocol: Quantification of Erlotinib in Human Plasma

This protocol is adapted from a validated LC-MS/MS method for the therapeutic drug monitoring and pharmacokinetic analysis of erlotinib.[5]

1. Sample Preparation:

-

To 50 µL of human plasma, add 200 µL of cold methanol containing the internal standard, this compound (also referred to as OSI-597 in some literature), at a concentration of 12.5 ng/mL.

-

Vortex the mixture thoroughly for 15 seconds to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 5 minutes at 4°C.

-

Transfer 150 µL of the resulting supernatant to a new tube containing 150 µL of 10 mM ammonium acetate.

-

Vortex the final mixture for 5 minutes before transferring to a 96-well injection plate for analysis.

2. Chromatographic Conditions:

-

LC System: Waters Xevo triple quadrupole mass spectrometer or equivalent.[5]

-

Column: BEH XBridge C18, 100 x 2.1 mm, 1.7 µm.[5]

-

Mobile Phase: Gradient elution with acetonitrile and 5 mM ammonium acetate.[5]

-

Flow Rate: 0.7 mL/min.[5]

-

Total Run Time: 7 minutes.[5]

3. Mass Spectrometric Detection:

-

Mode: Multiple Reaction Monitoring (MRM).[5]

-

Internal Standard: this compound (OSI-597) is used for the quantification of erlotinib and its metabolites.[5]

The following diagram illustrates the workflow for this experimental protocol.

References

- 1. caymanchem.com [caymanchem.com]

- 2. SMPDB [smpdb.ca]

- 3. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib and semi-quantification of erlotinib metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Characteristics of 4-Methyl Erlotinib

Introduction

This compound is a methylated derivative and analog of erlotinib, a well-established tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[1][2][3] Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer by interfering with the signaling pathways that promote cancer cell proliferation and survival.[4][5] this compound is noted for its use as an internal standard in the quantification of erlotinib and its metabolites in biological samples, such as human plasma.[1] Understanding its physicochemical properties is crucial for its application in analytical methods and for comparative studies within drug discovery programs. This guide provides a detailed overview of its core characteristics, experimental protocols for their determination, and relevant biological pathway context.

Physicochemical Data

The core physicochemical properties of this compound are summarized below. These characteristics are fundamental to its behavior in both in vitro and in vivo systems.

| Property | Value | Source |

| Formal Name | N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine | [1] |

| CAS Number | 1346601-52-2 | [1] |

| Molecular Formula | C₂₃H₂₅N₃O₄ | [1] |

| Molecular Weight | 407.5 g/mol | [1][2] |

| Appearance | Crystalline Solid | [1] |

| UV max (λmax) | 226, 248, 336 nm | [1] |

| Solubility | DMSO: 25 mg/mLDMF: 50 mg/mLEthanol: 0.25 mg/mLDMF:PBS (pH 7.2) (1:9): 0.1 mg/mL | [1][2] |

Note: The hydrochloride salt form of this compound has a molecular weight of 443.92 g/mol .[6]

Biological Context: Mechanism of Action

Like its parent compound, this compound is designed to act as an inhibitor of the EGFR signaling pathway. Erlotinib functions by reversibly binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[5][7] This competitive inhibition prevents EGFR autophosphorylation, which is a critical step for activating downstream pro-survival signaling cascades, including the PI3K/Akt and Ras/Raf/MAPK pathways.[4][5] The blockade of these signals ultimately leads to a decrease in tumor cell proliferation and an increase in apoptosis (programmed cell death).[5][8]

Experimental Protocols

The following sections describe standard methodologies for determining the key physicochemical properties of small molecule compounds like this compound.

1. Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

-

Materials : this compound, phosphate-buffered saline (PBS, pH 7.4), co-solvent (e.g., DMSO), orbital shaker, centrifuge, HPLC system.

-

Methodology :

-

Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

-

Add a small aliquot of the stock solution to a known volume of PBS (pH 7.4) to create a supersaturated solution. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Seal the container and agitate the mixture using an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

-

The determined concentration represents the equilibrium solubility of the compound.

-

2. Determination of Octanol-Water Partition Coefficient (LogP)

The shake-flask method is the traditional approach for measuring LogP, a key indicator of a molecule's lipophilicity.[9]

-

Materials : this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), analytical balance, mechanical shaker, centrifuge, UV-Vis spectrophotometer or HPLC.

-

Methodology :

-

Prepare a solution of this compound in either water or n-octanol at a known concentration.

-

Place equal volumes of the n-octanol and water phases into a flask.

-

Add the compound solution to the flask, seal it, and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases. Let the flask stand to allow the layers to separate completely.

-

Centrifuge the sample to ensure a clean separation of the two immiscible layers.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of this ratio.

-

3. Determination of pKa

The acid dissociation constant (pKa) is critical for understanding a molecule's ionization state at different physiological pH values. Potentiometric titration is a common method.

-

Materials : this compound, standardized hydrochloric acid (HCl), standardized potassium hydroxide (KOH), co-solvent (e.g., methanol or DMSO), calibrated pH meter.

-

Methodology :

-

Dissolve an accurately weighed amount of this compound in a mixture of water and a co-solvent (to ensure solubility).

-

If the compound is a base, titrate the solution with a standardized solution of HCl. If it is an acid, titrate with standardized KOH.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

-

Specialized software can be used to analyze the curve and derive precise pKa values, especially for molecules with multiple ionizable centers.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 6. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

The Solubility Profile of 4-Methyl Erlotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of 4-Methyl erlotinib, a methylated derivative of the epidermal growth factor receptor (EGFR) inhibitor, erlotinib. Understanding the solubility of this compound in various solvents is critical for its application in preclinical research, particularly for in vitro assays and formulation development. This document provides quantitative solubility data, a generalized experimental protocol for solubility determination, and a visualization of the EGFR signaling pathway targeted by erlotinib and its analogs.

Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the quantitative solubility data available from commercial suppliers.[1][2] For comparison, the solubility of the parent compound, erlotinib, is also included.

| Compound | Solvent | Solubility |

| This compound | Dimethyl sulfoxide (DMSO) | 25 mg/mL[1][2] |

| Dimethylformamide (DMF) | 50 mg/mL[1][2] | |

| Ethanol | 0.25 mg/mL[1][2] | |

| Phosphate-buffered saline (PBS), pH 7.2 (1:9, DMF:PBS) | 0.1 mg/mL[1] | |

| Erlotinib | Dimethyl sulfoxide (DMSO) | 25 mg/mL[3] |

| Dimethylformamide (DMF) | 50 mg/mL[3] | |

| Ethanol | 0.25 mg/mL[3] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., DMSO, DMF, Ethanol, buffered solutions)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC to generate a calibration curve.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of this compound in the saturated solution by back-calculating from the calibration curve, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or molarity (mol/L).

-

Mechanism of Action: EGFR Signaling Pathway

Erlotinib and its analogs, such as this compound, function as tyrosine kinase inhibitors that target the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of these signaling pathways and uncontrolled cell growth. Erlotinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequently blocking downstream signaling. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.

References

4-Methyl Erlotinib: An In-Depth Technical Guide on its Presumed Mechanism of Action as an EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Methyl Erlotinib

This compound is a chemical analog of erlotinib, characterized by the addition of a methyl group at the fourth position of the phenyl group.[1] Erlotinib is a well-established, first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of certain types of cancer, particularly non-small cell lung cancer (NSCLC).[3] As a close structural analog, this compound is presumed to share the same fundamental mechanism of action as erlotinib, acting as a competitive inhibitor of the EGFR tyrosine kinase.

The EGFR Signaling Pathway and its Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of many cancers.

Upon binding of its cognate ligands, such as epidermal growth factor (EGF), the EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which ultimately promote cell growth, proliferation, and survival.[3]

Erlotinib, and presumably this compound, functions by competitively binding to the ATP-binding pocket of the EGFR tyrosine kinase domain.[4] This reversible binding prevents ATP from accessing the active site, thereby inhibiting the autophosphorylation of the receptor and blocking the downstream signaling cascades that drive tumorigenesis.[3][4]

References

In-Vitro Profile of 4-Methyl Erlotinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the anticipated in-vitro properties and experimental evaluation of 4-Methyl erlotinib. Due to a lack of specific preliminary in-vitro studies published for this compound, this guide is based on the extensive research conducted on its parent compound, erlotinib. This compound is a methylated derivative of erlotinib and is expected to exhibit a similar mechanism of action as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] The experimental protocols and data presented herein are derived from studies on erlotinib and serve as a comprehensive framework for the investigation of this compound.

Core Concept: EGFR Inhibition

Erlotinib functions by competitively and reversibly binding to the ATP binding site of the EGFR tyrosine kinase domain.[4] This action prevents EGFR autophosphorylation, thereby blocking the downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[5][6] The primary target of erlotinib is the EGFR, and it is significantly more selective for EGFR than for other tyrosine kinases like c-Src or v-Abl.[7] It is hypothesized that this compound shares this mechanism of action.

Quantitative Data: Representative Inhibitory Concentrations (IC50) of Erlotinib

The following table summarizes the 50% inhibitory concentration (IC50) values of erlotinib against various human cancer cell lines, as determined by in-vitro cell viability and kinase assays. These values provide a benchmark for the expected potency of EGFR inhibitors of this class.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) |

| A431 | Epidermoid Carcinoma | Phosphotyrosine ELISA | 0.0012[7] |

| HNS | Head and Neck | Cell Proliferation | 0.02[7] |

| KYSE410 | Esophageal Cancer | MTT Assay | 5.00 ± 0.46[8] |

| KYSE450 | Esophageal Cancer | MTT Assay | 7.60 ± 0.51[8] |

| H1650 | Non-Small Cell Lung Cancer | MTT Assay | 14.00 ± 1.19[8] |

| HCC827 | Non-Small Cell Lung Cancer | MTT Assay | 11.81 ± 1.02[8] |

| BxPC-3 | Pancreatic Cancer | SRB Assay | 1.26[9] |

| AsPc-1 | Pancreatic Cancer | SRB Assay | 5.8[9] |

| FRO | Thyroid Carcinoma | Cell Proliferation | Not specified, but dose-dependent inhibition observed[10] |

Experimental Protocols

Detailed methodologies for key in-vitro experiments are provided below. These protocols are standard for evaluating the efficacy and mechanism of action of kinase inhibitors like this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of viable cells and is a common method for determining the cytotoxic effects of a compound.

Materials:

-

Cancer cell lines (e.g., A549, MCF7, K562)[11]

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0-200 µg/mL) and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).[11]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, which is crucial for assessing the inhibition of signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pEGFR, anti-EGFR, anti-pAkt, anti-Akt, anti-pERK, anti-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations (e.g., 10 µmol/L) for a specific time (e.g., 24 hours).[12] Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis: Separate the protein lysates by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Mandatory Visualizations

EGFR Signaling Pathway Inhibition

The following diagram illustrates the presumed mechanism of action of this compound, targeting the EGFR signaling pathway.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

In-Vitro Cytotoxicity Experimental Workflow

The diagram below outlines the general workflow for assessing the in-vitro cytotoxicity of this compound.

Caption: General workflow for in-vitro cytotoxicity assessment.

Conclusion

While specific in-vitro studies on this compound are not yet available in the public domain, its structural similarity to erlotinib provides a strong basis for predicting its mechanism of action and for designing a robust preclinical evaluation strategy. The data and protocols presented in this guide, derived from extensive research on erlotinib, offer a comprehensive framework for researchers to initiate in-vitro investigations of this compound. Future studies should focus on determining the specific IC50 values of this compound against a panel of cancer cell lines and confirming its inhibitory effect on the EGFR signaling pathway to fully elucidate its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. apexbt.com [apexbt.com]

- 4. mdpi.com [mdpi.com]

- 5. Preclinical studies with Erlotinib (Tarceva) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. selleckchem.com [selleckchem.com]

- 8. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Erlotinib enhances the proapoptotic activity of cytotoxic agents and synergizes with paclitaxel in poorly-differentiated thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

Spectroscopic and Signaling Profile of 4-Methyl Erlotinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl erlotinib, a methylated derivative of the well-established epidermal growth factor receptor (EGFR) inhibitor, erlotinib. While this compound is utilized as an internal standard in pharmacokinetic studies, detailed public-domain spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and specific experimental protocols for its characterization are not extensively available. This guide addresses this gap by presenting a synthesized compilation of expected spectroscopic characteristics based on the extensive data available for the parent compound, erlotinib. Furthermore, it outlines detailed experimental methodologies for spectroscopic analysis and illustrates the pertinent EGFR signaling pathway and a general experimental workflow for the characterization of such small molecule inhibitors.

Introduction

This compound (N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine) is an analog of erlotinib, a potent EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies.[1] With a molecular formula of C23H25N3O4 and a molecular weight of 407.5 g/mol , this compound serves as a critical internal standard for the accurate quantification of erlotinib and its metabolites in biological matrices.[2] Understanding its spectroscopic signature is paramount for its synthesis, identification, and application in preclinical and clinical research.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The expected ¹H and ¹³C NMR chemical shifts for this compound in a solvent like DMSO-d6 are presented below. These predictions are based on the known spectra of erlotinib and the expected electronic effects of the additional methyl group on the phenyl ring.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinazoline-H | ~8.5 | ~157 |

| Quinazoline-H | ~7.9 | ~154 |

| Phenyl-H | ~7.8 | ~153 |

| Phenyl-H | ~7.4 | ~148 |

| Phenyl-H | ~7.2 | ~147 |

| Quinazoline-H | ~7.2 | ~140 |

| -OCH2CH2O- | ~4.3 | ~129 |

| -OCH2CH2O- | ~3.8 | ~123-127 |

| Ethynyl-H | ~4.2 | ~109 |

| Phenyl-CH3 | ~2.4 | ~108 |

| -OCH3 | ~3.4 | ~104 |

| Ethynyl-C | - | ~84 |

| Ethynyl-C | - | ~81 |

| -OCH2CH2O- | - | ~71 |

| -OCH2CH2O- | - | ~69 |

| -OCH3 | - | ~59 |

| Phenyl-CH3 | - | ~17 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for erlotinib are well-defined, and similar peaks are expected for this compound.[5][6]

Table 2: Predicted IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3300 - 3400 |

| C≡C-H | Stretching | ~3300 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C-H (aliphatic) | Stretching | ~2850 - 3000 |

| C≡C | Stretching | ~2100 - 2200 |

| C=N | Stretching | ~1620 - 1640 |

| C=C (aromatic) | Stretching | ~1450 - 1600 |

| N-H | Bending | ~1600 |

| C-O (ether) | Stretching | ~1050 - 1150 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak and major fragmentation patterns can be inferred from the analysis of erlotinib.[7]

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 408.1918 | Protonated molecular ion |

| [M+Na]⁺ | 430.1737 | Sodium adduct |

| Major Fragments | Varies | Cleavage of the ether side chains and fragmentation of the quinazoline ring. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These are based on standard methodologies used for the characterization of erlotinib and its derivatives.[3][8][9]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% (w/w) of this compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer or Thermo Fisher Scientific).

-

Data Acquisition:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry

-

Sample Preparation: Prepare a 1-10 µg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization mode: Positive ESI

-

Mass range: 100-1000 m/z

-

Capillary voltage: 3-4 kV

-

Fragmentor voltage: Optimized for desired fragmentation

-

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway

Erlotinib, and by extension this compound, targets the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR blocks downstream signaling cascades that are crucial for cell proliferation, survival, and metastasis.

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a small molecule inhibitor like this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound, contextualized through the extensive data available for its parent compound, erlotinib. The provided experimental protocols and workflow diagrams offer a practical framework for researchers engaged in the synthesis, characterization, and application of this and similar small molecule kinase inhibitors. While direct spectroscopic data for this compound remains to be published, the information compiled herein serves as a valuable resource for the scientific community, facilitating further research and development in the field of targeted cancer therapy.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Stability of 4-Methyl Erlotinib Under Laboratory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability of 4-Methyl erlotinib under various laboratory conditions. Due to the limited availability of direct stability studies on this compound, this guide leverages the extensive research conducted on its parent compound, erlotinib, as a predictive model. The structural similarity between the two molecules—differing only by a methyl group on the phenyl ring—provides a strong basis for this comparative analysis. This document details the anticipated degradation pathways, presents quantitative data from forced degradation studies of erlotinib, outlines relevant experimental protocols, and illustrates the associated signaling pathways and analytical workflows.

Introduction: this compound

This compound is a methylated derivative of erlotinib, a well-established inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its chemical name is N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine.[2] Primarily, it has been utilized as an internal standard for the accurate quantification of erlotinib and its metabolites in biological matrices such as human plasma.[2]

Chemical Structures:

| Compound | Chemical Structure |

| Erlotinib | |

| This compound |

Given its role as an analytical standard and its potential as a research compound, understanding its stability is crucial for ensuring the accuracy of experimental results and for proper handling and storage. A commercial supplier indicates a stability of at least four years when stored appropriately.[3]

Predicted Mechanism of Action: EGFR Signaling Pathway

Like its parent compound, this compound is an EGFR inhibitor.[1] Erlotinib functions by competitively inhibiting the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[4] This action prevents receptor autophosphorylation and blocks downstream signaling cascades, including the RAS-RAF-MAPK, PI3K-Akt, and JAK-STAT pathways, which are crucial for cell proliferation, survival, angiogenesis, and metastasis.[4][5] The addition of a methyl group is not expected to alter this fundamental mechanism of action.

Forced Degradation Studies: A Predictive Analysis

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[6] While specific data for this compound is not available, studies on erlotinib provide a robust framework for predicting its behavior under various stress conditions as mandated by ICH guidelines.

Summary of Predicted Stability Profile

Based on studies of erlotinib, this compound is expected to be most susceptible to degradation under basic, acidic, and photolytic conditions.[7] It is predicted to be relatively stable under neutral, oxidative, and thermal stress.[7]

Table 1: Summary of Erlotinib Forced Degradation Data (Predictive for this compound)

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Observations | Reference |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 hours | Slight Degradation | Negligible degradation observed. | [8] |

| 1 N HCl, 80°C | 4 hours | Significant | Susceptible to acidic conditions. | [7] | |

| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 hours | > 30% | Significant degradation observed. | [9] |

| 1 N NaOH, 80°C | 6 hours | Significant | Susceptible to basic conditions. | [7] | |

| Neutral Hydrolysis | Water, 60°C | 24 hours | Slight Degradation | Generally stable in neutral aqueous solution. | [9] |

| Oxidative | 3% H₂O₂, 60°C | 24 hours | Degradation Product Formed | An oxidative degradation product is formed. | [9] |

| 30% H₂O₂, RT | 24 hours | Stable | Stable under these oxidative conditions. | [7] | |

| Thermal | 60°C (Solid & Solution) | 24 hours | No Extra Products | Stable under thermal stress. | [8] |

| 80°C (Solid) | 48 hours | Stable | Stable under thermal stress. | [7] | |

| Photolytic | UV Light (245 nm & 365 nm) | 24 hours | ~6% | Some degradation observed under UV light. | [9] |

| Direct Sunlight | 48 hours | Susceptible | Susceptible to photolytic degradation. | [7] |

Note: "Slight" or "negligible" degradation generally implies that the compound is largely stable under the specified conditions, with minimal formation of impurities.

Experimental Protocols for Stability Testing

The following protocols, adapted from validated methods for erlotinib, are recommended for assessing the stability of this compound.

General Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the appropriate stress medium to achieve the desired final concentration for the study (e.g., 100 µg/mL).

Forced Degradation Procedures

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 N to 1 N HCl. Incubate in a water bath at 60-80°C for a specified period (e.g., up to 24 hours).[9] After incubation, cool the sample and neutralize it with an equivalent concentration of NaOH.

-

Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 N to 1 N NaOH. Incubate at 60-80°C.[9] After the specified time, cool and neutralize with an equivalent concentration of HCl.

-

Neutral Hydrolysis: Mix the drug solution with an equal volume of purified water and incubate under the same temperature conditions as the acid/base hydrolysis studies.

-

Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store at room temperature for up to 24 hours.[9]

-

Thermal Degradation: Expose both the solid powder and a solution of this compound to dry heat (e.g., 60-80°C) for a defined period.

-

Photolytic Degradation: Expose a solution of the drug to UV light (e.g., at 254 nm and 365 nm) and/or visible light in a photostability chamber for a specified duration.[9] A control sample should be kept in the dark to differentiate between thermal and photolytic degradation.

Analytical Methodology

A stability-indicating analytical method is required to separate the parent drug from any degradation products. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and effective technique.

Table 2: Example HPLC Method Parameters for Erlotinib Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., Hibar C18, 250x4.6 mm, 5 µm) | [9] |

| Mobile Phase | 10 mM Ammonium Formate (pH 4.0) and Acetonitrile | [9] |

| 0.1% Orthophosphoric Acid and Acetonitrile (20:80) | [10] | |

| Elution Mode | Isocratic or Gradient | [7][9] |

| Flow Rate | 1.0 mL/min | [9] |

| Detection Wavelength | 245 nm, 248 nm, or 290 nm | [9][10][11] |

| Injection Volume | 20 µL | [9] |

| Column Temperature | Ambient or 30°C | [11] |

For the identification and characterization of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[9]

Conclusion and Recommendations

Based on the comprehensive data available for erlotinib, this compound is predicted to be a stable compound under neutral, thermal, and certain oxidative conditions. However, significant degradation can be expected in the presence of strong acids, bases, and upon exposure to light.

Recommendations for Laboratory Use:

-

Storage: Store this compound as a solid in a cool, dark, and dry place. Protect from light.

-

Solution Preparation: Prepare solutions fresh whenever possible. If storage is necessary, store solutions at low temperatures (2-8°C or -20°C), protected from light, and for a limited duration. The choice of solvent is also critical; while soluble in DMF and DMSO, aqueous buffers should be near neutral pH for maximum stability.[2]

-

Experimental Design: When used as an internal standard, ensure that the analytical workflow minimizes exposure to harsh pH conditions and prolonged light to prevent degradation and ensure accurate quantification.

This guide provides a foundational understanding of the likely stability characteristics of this compound. For definitive stability data, it is imperative to conduct specific forced degradation studies on the molecule itself, following the protocols outlined herein.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. archives.ijper.org [archives.ijper.org]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of RP-HPLC and UV method for erlotinib hydrochloride tablets - IP Int J Compr Adv Pharmacol [ijcap.in]

Methodological & Application

Application Notes and Protocols for the Use of 4-Methyl Erlotinib as an Internal Standard in LC-MS/MS Analysis of Erlotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib is a potent tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), playing a crucial role in the treatment of non-small cell lung cancer and other malignancies. Accurate quantification of erlotinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis by compensating for variations in sample preparation and instrument response.

4-Methyl erlotinib, a close structural analog of erlotinib, is an ideal candidate for use as an internal standard. Its similar chemical and physical properties to erlotinib ensure comparable extraction efficiency and chromatographic behavior, while its different molecular weight allows for distinct detection by mass spectrometry. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of erlotinib in plasma samples using LC-MS/MS.

Physicochemical Properties

A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental for method development.

| Property | Erlotinib | This compound | Reference |

| Chemical Structure | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | N-(3-ethynyl-4-methylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | [1] |

| Molecular Formula | C22H23N3O4 | C23H25N3O4 | [1] |

| Molecular Weight | 393.44 g/mol | 407.47 g/mol | [1] |

| Solubility | Soluble in DMSO and Methanol | Soluble in DMF (50 mg/ml), DMSO (25 mg/ml), and Ethanol (0.25 mg/ml) | [1] |

Signaling Pathway of Erlotinib

Erlotinib functions by inhibiting the intracellular phosphorylation of the tyrosine kinase on EGFR. This blockage disrupts the downstream signaling cascades, primarily the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are critical for cancer cell proliferation, survival, and angiogenesis.

References

Application Note: Quantification of Erlotinib in Human Plasma using 4-Methyl Erlotinib as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of erlotinib, a tyrosine kinase inhibitor, in human plasma. The method utilizes a simple and rapid protein precipitation for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4-Methyl erlotinib (OSI-597) is employed as the internal standard (IS) to ensure accuracy and precision. This robust method is suitable for pharmacokinetic studies and therapeutic drug monitoring in a research setting.

Introduction

Erlotinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in signaling pathways that regulate cell proliferation and survival.[1] Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making erlotinib an important therapeutic agent. Accurate quantification of erlotinib in biological matrices is crucial for pharmacokinetic analysis and for understanding the exposure-response relationship. This protocol describes a validated LC-MS/MS method for the determination of erlotinib in human plasma, using this compound as an internal standard.

Erlotinib Signaling Pathway

Erlotinib exerts its therapeutic effect by binding to the ATP-binding site of the intracellular tyrosine kinase domain of EGFR, thereby inhibiting its autophosphorylation. This action blocks the downstream activation of two major signaling pathways: the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[1] Inhibition of these pathways ultimately leads to decreased cancer cell proliferation and survival.

Figure 1: Erlotinib Signaling Pathway.

Experimental

Materials and Reagents

-

Erlotinib reference standard

-

This compound (OSI-597) internal standard[2]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium Acetate (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

Human plasma (drug-free)

-

Ultrapure water

Equipment

-

Liquid Chromatograph (LC) system

-

Triple quadrupole mass spectrometer

-

Analytical column: BEH XBridge C18 (100 x 2.1 mm, 1.7 µm) or equivalent[2]

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Preparation of Standard and Quality Control Solutions

Stock Solutions: Prepare stock solutions of erlotinib and this compound (IS) in DMSO at a concentration of 1 mg/mL.

Working Solutions: Prepare working solutions by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking appropriate amounts of the erlotinib working solution into drug-free human plasma. A typical calibration range for erlotinib is 25-5,000 ng/mL.[2][3] QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).

Sample Preparation Protocol

The following protocol is for the protein precipitation of plasma samples.

Figure 2: Sample Preparation Workflow.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Setting |

| LC System | Waters Acquity UPLC or equivalent |

| Column | BEH XBridge C18 (100 x 2.1 mm, 1.7 µm)[2] |

| Mobile Phase A | 5 mM Ammonium Acetate in water |

| Mobile Phase B | Acetonitrile[2] |

| Flow Rate | 0.7 mL/min[2] |

| Gradient | 10-50% B (0-5 min), 90% B (5-6 min), 10% B (6-7 min)[2] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Setting |

| Mass Spectrometer | Waters Xevo triple quadrupole or equivalent[2] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Source Temperature | 150°C[2] |

| Desolvation Temp. | 600°C[2] |

| Desolvation Gas Flow | 990 L/Hr[2] |

| Cone Gas Flow | 24 L/Hr[2] |

| Collision Gas | Argon[2] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Erlotinib | 394.2 | 278.1 |

| This compound (IS) | To be optimized | To be optimized |

Note: The MRM transition for this compound should be optimized in the user's laboratory to ensure maximum sensitivity and specificity.

Results and Discussion

The described method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the table below.

Table 1: Summary of Quantitative Data for Erlotinib

| Parameter | Result |

| Linearity Range | 25 - 5,000 ng/mL[2][3] |

| Correlation Coefficient (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 14%[2] |

| Inter-day Precision (%CV) | < 14%[2] |

| Accuracy (% Bias) | Within ±15%[2] |

| Extraction Recovery | > 89%[2] |

The use of a stable and co-eluting internal standard, this compound, ensures reliable quantification by compensating for variations in sample preparation and instrument response. The protein precipitation method is straightforward and allows for high-throughput sample processing. The chromatographic conditions provide good separation of erlotinib from endogenous plasma components, and the MS/MS detection offers high selectivity and sensitivity.

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of erlotinib in human plasma using this compound as an internal standard. The method is sensitive, accurate, and precise, making it a valuable tool for researchers, scientists, and drug development professionals engaged in the study of erlotinib. The provided experimental protocol and performance data can be readily implemented in a laboratory setting for pharmacokinetic and other research applications.

References

Application of 4-Methyl Erlotinib in Pharmacokinetic Studies: A Detailed Overview and Methodological Guidance

For Researchers, Scientists, and Drug Development Professionals

Initial Note on 4-Methyl Erlotinib: Publicly available scientific literature on the specific application of this compound in pharmacokinetic studies is limited. This compound is primarily available as an analytical standard. The following application notes and protocols are based on the extensive research conducted on its parent compound, erlotinib. These methodologies are directly applicable for studying this compound or other erlotinib derivatives.

Erlotinib is a potent tyrosine kinase inhibitor used in cancer therapy, and its pharmacokinetic profile is crucial for its efficacy and safety.[1][2][3] It is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4, to its active metabolite, O-desmethyl erlotinib (OSI-420).[4][5] Due to significant inter-individual variability in its pharmacokinetics, understanding its absorption, distribution, metabolism, and excretion (ADME) is critical in drug development and clinical practice.[4]

Pharmacokinetic Profile of Erlotinib

Erlotinib exhibits moderate oral absorption, with its bioavailability significantly influenced by food.[1] It is widely distributed in tissues and highly bound to plasma proteins.[2][6] The metabolism of erlotinib is complex, involving multiple CYP450 isoenzymes, with CYP3A4 playing a predominant role.[1][4][6]

Table 1: Summary of Key Pharmacokinetic Parameters of Erlotinib

| Parameter | Value | Reference |

| Oral Bioavailability | ~60% (fasting), ~100% (with food) | [1] |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [1] |

| Volume of Distribution (Vd) | 232 L | [1] |

| Plasma Protein Binding | ~95% | [2][6] |

| Elimination Half-life (t½) | ~36.2 hours | [1] |

| Primary Metabolizing Enzyme | CYP3A4 | [1][4][6] |

| Major Active Metabolite | O-desmethyl erlotinib (OSI-420) | [4][5] |

Metabolic Pathway of Erlotinib

The biotransformation of erlotinib is primarily hepatic and involves several metabolic pathways. The main pathways include O-demethylation of the side chains, oxidation of the acetylene moiety, and hydroxylation of the aromatic ring.[7]

Caption: Metabolic pathway of Erlotinib.

Experimental Protocols

In Vivo Pharmacokinetic Study in Animal Models (e.g., Mice)

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of an erlotinib derivative.

1. Animal Model:

-

Species: BALB/c nude mice (or other appropriate strain).

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and free access to food and water.

2. Dosing:

-

Formulation: Dissolve the test compound (e.g., this compound) in a suitable vehicle such as 6% Captisol.

-

Administration: Oral gavage.

-

Dose: A typical dose for erlotinib in mice is in the range of 25-50 mg/kg.

3. Sample Collection:

-

Blood samples (approximately 50-100 µL) are collected via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

-

Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

-

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of the analyte and its metabolites in plasma.

Table 2: Example LC-MS/MS Parameters for Erlotinib Analysis

| Parameter | Condition |

| LC System | |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Analyte-specific (e.g., Erlotinib: 394.2 > 278.1 m/z) |

| Collision Energy | Optimized for each transition |

6. Pharmacokinetic Data Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Caption: Experimental workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Study using Human Liver Microsomes (HLMs)

This protocol is designed to investigate the metabolic stability and identify the major metabolizing enzymes of an erlotinib derivative.

1. Materials:

-

Pooled Human Liver Microsomes (HLMs).

-

NADPH regenerating system.

-

Test compound (e.g., this compound).

-

Control compounds (e.g., known substrates for different CYP isoforms).

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

2. Incubation Procedure:

-

Pre-warm HLM suspension and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, add the incubation buffer, HLM, and the test compound.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Include control incubations without NADPH to assess non-enzymatic degradation.

3. Sample Analysis:

-

Process the samples as described in the in vivo protocol (protein precipitation followed by LC-MS/MS analysis) to determine the concentration of the parent compound remaining over time.

4. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate intrinsic clearance (CLint).

5. Reaction Phenotyping (Optional):

-

To identify the specific CYP isoforms involved in metabolism, perform incubations with specific chemical inhibitors of CYP enzymes or with recombinant human CYP enzymes.

Conclusion

While specific pharmacokinetic data for this compound is not widely published, the established protocols for its parent compound, erlotinib, provide a robust framework for its investigation. The provided methodologies for in vivo and in vitro studies, coupled with sensitive LC-MS/MS analysis, are essential for characterizing the ADME properties of novel erlotinib derivatives. Such studies are fundamental for the preclinical and clinical development of new targeted cancer therapies.

References

- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Erlotinib for the Treatment of High-Grade Glioma in a Pediatric Patient with Cystic Fibrosis: Case Report and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. ClinPGx [clinpgx.org]

- 5. Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism and excretion of erlotinib, a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalysis of Erlotinib Metabolites Using 4-Methyl Erlotinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erlotinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of non-small cell lung cancer and pancreatic cancer. The biotransformation of erlotinib is extensive, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. The main metabolic pathways include O-demethylation, oxidation of the acetylene moiety, and aromatic hydroxylation. One of the pharmacologically active metabolites is O-desmethyl erlotinib (OSI-420). Accurate quantification of erlotinib and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's overall disposition. This document provides detailed application notes and protocols for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of erlotinib and its metabolites, utilizing 4-Methyl erlotinib (also known as OSI-597) as an internal standard for the metabolites.[1]

Erlotinib Metabolism Pathway

Erlotinib undergoes extensive metabolism primarily by CYP3A4, with minor contributions from CYP1A2 and the extrahepatic isoform CYP1A1.[1] The major metabolic pathways result in the formation of various metabolites, including the pharmacologically active O-desmethyl metabolite, OSI-420.[2]

Caption: Major metabolic pathways of Erlotinib.

Experimental Protocols

This section details a validated LC-MS/MS method for the simultaneous quantification of erlotinib and its key metabolites, desmethyl erlotinib (OSI-420) and didesmethyl erlotinib, in human plasma.[3] This method employs deuterated erlotinib (erlotinib-d6) as the internal standard for erlotinib and this compound (OSI-597) as the internal standard for its metabolites.

Materials and Reagents

-

Reference Standards: Erlotinib, desmethyl erlotinib (OSI-420), didesmethyl erlotinib.

-

Internal Standards: Erlotinib-d6, this compound (OSI-597).

-

Solvents and Chemicals: Acetonitrile (LC/MS grade), Methanol (HPLC grade), Dimethyl sulfoxide (DMSO), Ammonium acetate (analytical grade), Formic acid.

-

Biological Matrix: Drug-free human plasma (EDTA).

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of erlotinib, OSI-420, didesmethyl erlotinib, erlotinib-d6, and this compound in DMSO.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in a suitable solvent mixture (e.g., acetonitrile/water) to create working standard solutions for calibration curves and quality control samples.

-

Internal Standard Working Solution: Prepare a working solution containing erlotinib-d6 and this compound at a concentration of 12.5 ng/mL in cold methanol.

Sample Preparation: Protein Precipitation

The following workflow outlines the sample preparation procedure:

Caption: Workflow for plasma sample preparation.

Detailed Steps:

-

To 50 µL of plasma, add 200 µL of the cold methanol internal standard working solution (containing erlotinib-d6 and this compound at 12.5 ng/mL).

-

Vortex the mixture thoroughly for 15 seconds.

-

Centrifuge the samples at 10,000 g for 5 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a new tube.

-

Add 150 µL of 10 mM ammonium acetate to the supernatant.

-

Vortex the mixture for 5 minutes.

-

Transfer the final samples to a 96-well injection plate for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC System: Waters ACQUITY UPLC or equivalent.

-

Column: BEH XBridge C18, 100 x 2.1 mm, 1.7 µm.[3]

-

Mobile Phase A: 5 mM Ammonium acetate in water.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Flow Rate: 0.7 mL/min.[3]

-

Gradient Elution: A suitable gradient to separate the analytes and internal standards.

-

Total Run Time: 7 minutes.[3]

-

Mass Spectrometer: Waters Xevo triple quadrupole mass spectrometer or equivalent.[3]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: The specific precursor and product ions for each analyte and internal standard should be optimized on the mass spectrometer used.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method.

Table 1: Calibration Curve Details

| Analyte | Concentration Range (ng/mL) |

| Erlotinib | 25 - 5,000 |

| Desmethyl erlotinib (OSI-420) | 0.5 - 500 |

| Didesmethyl erlotinib | 0.15 - 10 |

Table 2: Precision and Accuracy

| Analyte | Precision (%CV) | Accuracy (%) |

| Erlotinib | < 14% | Within ± 15% |

| Desmethyl erlotinib (OSI-420) | < 14% (except 17% at LLOQ) | Within ± 15% (except ± 20% at LLOQ) |

| Didesmethyl erlotinib | < 14% | Within ± 15% |

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Erlotinib | > 89% |

| Desmethyl erlotinib (OSI-420) | > 99% |

| Didesmethyl erlotinib | > 89% |

Conclusion

The presented LC-MS/MS method, utilizing this compound as an internal standard for the metabolites of erlotinib, provides a robust, sensitive, and specific approach for the simultaneous quantification of erlotinib, desmethyl erlotinib (OSI-420), and didesmethyl erlotinib in human plasma.[3] The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in therapeutic drug monitoring and pharmacokinetic studies. The detailed protocol and performance characteristics outlined in these application notes offer a solid foundation for researchers, scientists, and drug development professionals working on the bioanalysis of erlotinib and its metabolites.

References

Application Notes and Protocols for the Analytical Method Development of 4-Methyl Erlotinib

Introduction

4-Methyl erlotinib is an analog of erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and other malignancies.[1] As with any pharmacologically active compound, the development of robust and reliable analytical methods is crucial for its characterization, quantification in various matrices, and overall drug development process. These application notes provide a comprehensive overview and detailed protocols for the analytical method development of this compound, leveraging established methodologies for the parent compound, erlotinib.

Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₂₃H₂₅N₃O₄ |

| Molecular Weight | 407.47 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO and ethanol, poorly soluble in water |

Part 1: Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common and reliable method for the quantification of small molecule inhibitors like erlotinib and its analogs is RP-HPLC with UV detection.[2][3][4][5][6] This section outlines a protocol for the development of an RP-HPLC method for this compound.

Experimental Protocol: RP-HPLC Method for this compound

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[2][4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase for erlotinib analysis consists of a phosphate buffer and acetonitrile or methanol.[2][4][6] For this compound, a starting point could be a mixture of 0.02 M potassium dihydrogen phosphate (pH adjusted to 4.5 with phosphoric acid) and acetonitrile in a 50:50 (v/v) ratio.[5]

-

Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. For erlotinib, wavelengths around 247 nm and 332 nm are commonly used.[2][6] A UV scan of this compound in the mobile phase should be performed to determine the optimal wavelength.

-

Column Temperature: 30°C.[5]

-

Injection Volume: 20 µL.[6]

2. Standard and Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent like methanol or DMSO.[7]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

-

Sample Preparation: For analysis of a formulated product, a procedure similar to that for erlotinib tablets can be followed.[3][5] Finely powder the material, accurately weigh an amount equivalent to a target concentration, dissolve it in the mobile phase with the aid of sonication, and filter through a 0.45 µm filter before injection.[3][5]

3. Method Validation Parameters:

The developed method should be validated according to ICH guidelines, including the following parameters:

| Parameter | Typical Acceptance Criteria | Example Data for Erlotinib Methods |

| Linearity | Correlation coefficient (r²) > 0.999 | Linear range of 10-100 µg/mL with r² ≥ 0.99.[3] |

| Accuracy | Recovery between 98% and 102% | Mean recovery of 101.10%.[2] |

| Precision | Relative Standard Deviation (RSD) < 2% | Inter-day and intra-day variation less than 2%.[2] |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.08 µg/mL.[4] |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 | 0.24 µg/mL.[4] |

| Robustness | Insignificant changes in results with small variations in method parameters | RSD < 2% when changing temperature and mobile phase composition.[3] |

Experimental Workflow: RP-HPLC Method Development

Caption: Workflow for RP-HPLC method development and validation.

Part 2: Signaling Pathway of this compound

As an analog of erlotinib, this compound is expected to inhibit the same signaling pathway. Erlotinib targets the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation and survival, such as the Ras/Raf/MAPK and PI3K/Akt pathways.[8]

EGFR Signaling Pathway Inhibition by this compound

Caption: Inhibition of the EGFR signaling pathway by this compound.

Part 3: In Vitro Cell-Based Assay Protocol

To assess the biological activity of this compound, an in vitro cell-based assay can be performed to determine its inhibitory effect on EGFR phosphorylation and cell proliferation.

Experimental Protocol: Western Blot for EGFR Phosphorylation

1. Cell Culture and Treatment:

-

Culture a human cancer cell line with high EGFR expression (e.g., A431) in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free media for 24 hours.

-